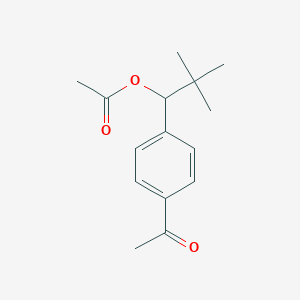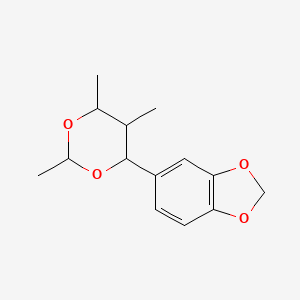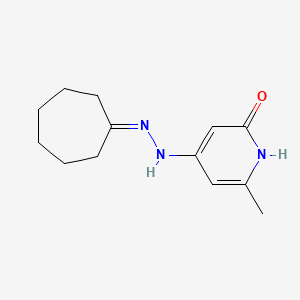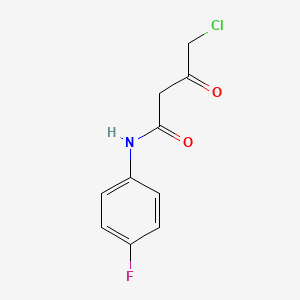
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate is an organic compound with the molecular formula C10H10O3 It is known for its unique structural properties, which include an acetyl group attached to a phenyl ring and a dimethylpropyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenyl acetate with 2,2-dimethylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would likely include the use of continuous reactors to ensure efficient mixing and reaction completion. The product can be purified through distillation or recrystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetylphenyl acetate
- 2,2-Dimethylpropyl acetate
- 4-Acetylphenyl-3-alkylimidazolium salts
Uniqueness
1-(4-Acetylphenyl)-2,2-dimethylpropyl acetate is unique due to its combined structural features of an acetyl group, a phenyl ring, and a dimethylpropyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59793-85-0 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
[1-(4-acetylphenyl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C15H20O3/c1-10(16)12-6-8-13(9-7-12)14(15(3,4)5)18-11(2)17/h6-9,14H,1-5H3 |
InChI-Schlüssel |
DIEQIRBBEOTGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(C(C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)




![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)




![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
